molecular formula C16H17N3 B6964708 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile

3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile

Cat. No.: B6964708
M. Wt: 251.33 g/mol
InChI Key: AMXFJMVPYLYUBH-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile is an organic compound that features a benzonitrile group linked to a methylpyridine moiety through an ethylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Another method involves the α-methylation of 2-methylpyridines using a continuous flow setup with Raney® nickel as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and efficiency. Continuous flow synthesis methods are preferred in industrial settings due to their scalability, safety, and reduced waste production .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12(15-6-3-5-14(9-15)10-17)19-11-16-7-4-8-18-13(16)2/h3-9,12,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXFJMVPYLYUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNC(C)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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